molecular formula C10H13NO4 B13942232 1-(4-Ethoxyphenyl)-2-nitroethan-1-ol CAS No. 408306-89-8

1-(4-Ethoxyphenyl)-2-nitroethan-1-ol

Cat. No.: B13942232
CAS No.: 408306-89-8
M. Wt: 211.21 g/mol
InChI Key: ZUCPPANGNBAQLW-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-2-nitroethan-1-ol is an organic compound with the molecular formula C10H13NO4 It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a nitroethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)-2-nitroethan-1-ol typically involves the nitration of 4-ethoxyphenylacetone followed by reduction. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group. The resulting nitro compound is then reduced using a suitable reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)-2-nitroethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Sodium ethoxide (NaOEt) or other strong bases for nucleophilic substitution.

Major Products Formed:

    Oxidation: 1-(4-Ethoxyphenyl)-2-nitroethanone.

    Reduction: 1-(4-Ethoxyphenyl)-2-aminoethanol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Ethoxyphenyl)-2-nitroethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-2-nitroethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxy group and phenyl ring contribute to the compound’s overall stability and reactivity, influencing its interaction with molecular targets.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)-2-nitroethan-1-ol: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(4-Ethoxyphenyl)-2-aminoethanol: Similar structure but with an amino group instead of a nitro group.

    1-(4-Ethoxyphenyl)-2-nitropropane: Similar structure but with a propane chain instead of an ethan-1-ol chain.

Uniqueness: 1-(4-Ethoxyphenyl)-2-nitroethan-1-ol is unique due to the combination of its ethoxy and nitro groups, which confer specific chemical and biological properties

Properties

IUPAC Name

1-(4-ethoxyphenyl)-2-nitroethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-2-15-9-5-3-8(4-6-9)10(12)7-11(13)14/h3-6,10,12H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCPPANGNBAQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40545809
Record name 1-(4-Ethoxyphenyl)-2-nitroethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408306-89-8
Record name 1-(4-Ethoxyphenyl)-2-nitroethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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